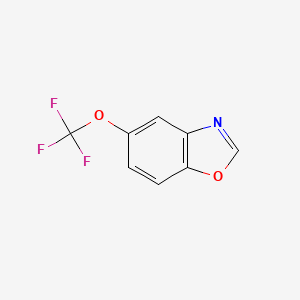![molecular formula C17H14N6 B12857135 N-methyl-N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine](/img/structure/B12857135.png)
N-methyl-N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The final step involves the methylation and phenylation of the core structure to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques, such as microwave-assisted synthesis or flow chemistry, to enhance the efficiency and yield of the reaction. These methods allow for better control over reaction conditions and can significantly reduce the time required for synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with the nucleophile used .
Aplicaciones Científicas De Investigación
N-methyl-N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-methyl-N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit glycogen synthase kinase 3 (GSK-3) by binding to its active site, thereby preventing the phosphorylation of its substrates. This inhibition can lead to various downstream effects, including alterations in cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
- N-methyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
- N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine derivatives
Uniqueness
N-methyl-N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine is unique due to its dual substitution with both methyl and phenyl groups, which can enhance its binding affinity and specificity towards certain molecular targets. This makes it a valuable compound for the development of novel inhibitors and therapeutic agents .
Propiedades
Fórmula molecular |
C17H14N6 |
|---|---|
Peso molecular |
302.33 g/mol |
Nombre IUPAC |
N-methyl-N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine |
InChI |
InChI=1S/C17H14N6/c1-22(13-6-3-2-4-7-13)17-18-11-9-15(21-17)14-12-20-23-16(14)8-5-10-19-23/h2-12H,1H3 |
Clave InChI |
XYEFJKRTJUALOK-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C2=NC=CC(=N2)C3=C4C=CC=NN4N=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Bromomethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12857059.png)

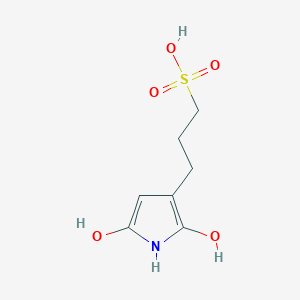
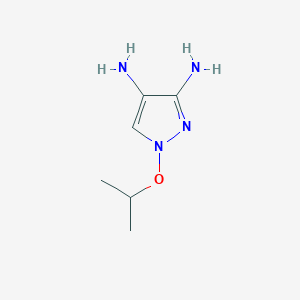
![Pyrrolo[1,2-c]pyrimidine-3-methanamine](/img/structure/B12857079.png)



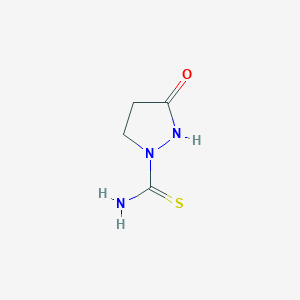
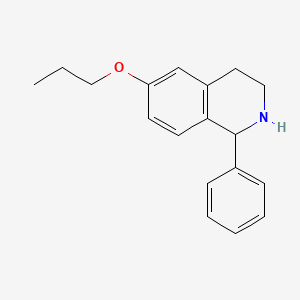
![2-Chloro-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12857097.png)
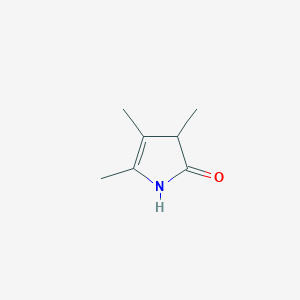
![6-Aminobenzo[d]oxazol-5-ol](/img/structure/B12857116.png)
